molecular formula C7H5BrClIO B12857069 2-Bromo-5-chloro-3-iodobenzyl alcohol

2-Bromo-5-chloro-3-iodobenzyl alcohol

Cat. No.: B12857069
M. Wt: 347.37 g/mol
InChI Key: DCWOEHXPOMSESF-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-iodobenzyl alcohol is an organic compound with the molecular formula C7H5BrClIO It is a benzyl alcohol derivative that contains bromine, chlorine, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-iodobenzyl alcohol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of benzyl alcohol derivatives. For instance, the bromination and chlorination of 3-iodobenzyl alcohol can be achieved using bromine and chlorine reagents under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-iodobenzyl alcohol can undergo various chemical reactions, including:

    Substitution Reactions: The halogen substituents (bromine, chlorine, and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can be reduced to remove halogen substituents or to convert the alcohol group to an alkane.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the halogens.

    Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Formation of dehalogenated benzyl alcohol or alkane derivatives.

Scientific Research Applications

2-Bromo-5-chloro-3-iodobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-iodobenzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen substituents can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodobenzyl alcohol
  • 2-Chloro-5-iodobenzyl alcohol
  • 2-Bromo-3-chloro-5-iodobenzyl alcohol

Uniqueness

2-Bromo-5-chloro-3-iodobenzyl alcohol is unique due to the specific combination of bromine, chlorine, and iodine substituents on the benzene ring This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C7H5BrClIO

Molecular Weight

347.37 g/mol

IUPAC Name

(2-bromo-5-chloro-3-iodophenyl)methanol

InChI

InChI=1S/C7H5BrClIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2

InChI Key

DCWOEHXPOMSESF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)I)Cl

Origin of Product

United States

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